

BPR1K871: A Technical Guide to a Novel Multi-Kinase Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

BPR1K871 is a potent, quinazoline-based, multi-kinase inhibitor demonstrating significant therapeutic potential for the treatment of Acute Myeloid Leukemia (AML) and various solid tumors. Developed through rational drug design, this compound exhibits a dual inhibitory mechanism, primarily targeting FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinases A and B. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of BPR1K871, presenting key data in a structured format and offering detailed experimental protocols to facilitate further research and development.

Discovery and Rational Design

BPR1K871 was identified through a focused drug discovery program aimed at developing multi-targeted kinase inhibitors for oncology. The design strategy originated from a furanopyrimidine lead compound, which was evolved into a quinazoline core to enhance dual FLT3 and Aurora Kinase A (AURKA) inhibition and improve physicochemical properties.[1][2] A detailed structure-activity relationship (SAR) study of the quinazoline lead compound allowed for the fine-tuning of inhibitory activity, ultimately leading to the identification of BPR1K871 as a potent dual FLT3/AURKA inhibitor.[1][2]

Synthesis of BPR1K871



The synthesis of **BPR1K871** has been optimized for large-scale production, moving from an initial medicinal chemistry route to a more robust and scalable process.

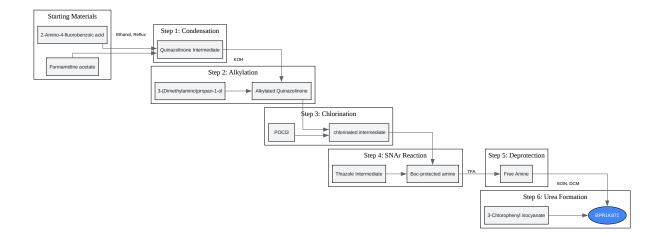
Initial Medicinal Chemistry Synthesis

The initial seven-step synthesis route encountered challenges during scale-up, including low overall yield (7.7%), the use of hazardous reagents like sodium hydride (NaH) in dimethylformamide (DMF), and the need for laborious column chromatography for purification.

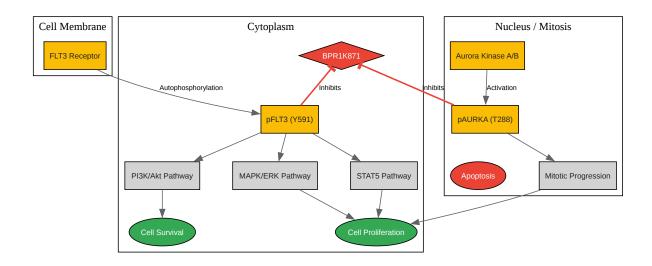
Optimized and Scalable Synthesis (Route B3)

A more efficient, six-step synthesis was developed, avoiding hazardous reagents and eliminating the need for column chromatography. This optimized route provides a significantly higher overall yield of 16.5% and is suitable for kilogram-scale production.[3][4]











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